![molecular formula C17H21ClFN5 B4172211 1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride](/img/structure/B4172211.png)
1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride
Overview
Description
1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to inhibit the replication of certain viruses by interfering with their ability to interact with host cells.
Biochemical and Physiological Effects:
1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, which is a process that leads to cell death. It has also been found to inhibit the production of certain cytokines that are involved in the inflammatory response. In addition, 1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride has been found to have a low toxicity profile, making it a potentially safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride is its potential use in the treatment of cancer and viral infections. This compound has been found to exhibit potent anticancer and antiviral activity, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of 1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound and the identification of its molecular targets. In addition, further studies are needed to evaluate the potential use of this compound in the treatment of cancer, viral infections, and inflammatory diseases.
Scientific Research Applications
1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral agent. In addition, 1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
1-[5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]-2,3-dihydroindole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5.ClH/c1-21-8-10-22(11-9-21)16-14(18)12-19-17(20-16)23-7-6-13-4-2-3-5-15(13)23;/h2-5,12H,6-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQCVPBGBQLHLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2F)N3CCC4=CC=CC=C43.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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